molecular formula C30H62O10 B041958 Polidocanol CAS No. 9043-30-5

Polidocanol

Cat. No.: B041958
CAS No.: 9043-30-5
M. Wt: 582.8 g/mol
InChI Key: ONJQDTZCDSESIW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Polidocanol primarily targets the endothelium of blood vessels . The endothelium is the inner lining of blood vessels and plays a crucial role in vascular homeostasis, controlling processes such as blood clotting and immune function.

Mode of Action

This compound acts by irritating the vein intimal endothelium , which leads to damage . Following this endothelial damage, platelets aggregate at the site and attach to the venous wall . This eventually results in a dense network of platelets, cellular debris, and fibrin that occludes the vessel .

Biochemical Pathways

The compound’s action leads to the formation ofblood clots and the closure of veins . This process helps improve the appearance of varicose and spider veins and redirects blood flow to healthier vessels .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution and elimination. The volume of distribution for Varithena, a brand of this compound, is reported to be between 35 to 82 L . The elimination half-life for Asclera and Varithena, two brands of this compound, are 90 minutes and 102 to 153 minutes respectively .

Result of Action

The result of this compound’s action is the occlusion of the injected vein . This leads to the improvement in the appearance of varicose and spider veins . It also causes fibrosis inside varicose veins, reducing the appearance of the varicosity .

Action Environment

The action of this compound can be influenced by environmental factors such as the size of the veins being treated . For instance, it has been used to treat uncomplicated spider veins (varicose veins ≤1 mm in diameter) and uncomplicated reticular veins (varicose veins 1 to 3 mm in diameter) in the lower extremity . Furthermore, the administration procedure, including the use of compression after treatment, can influence the compound’s action and efficacy .

Biochemical Analysis

Biochemical Properties

Polidocanol interacts with the endothelial lining of blood vessels, causing damage that leads to the formation of a dense network of platelets, cellular debris, and fibrin that occludes the vessel . This interaction with the endothelial cells is a key biochemical reaction that enables this compound to exert its sclerosing effects.

Cellular Effects

This compound has a concentration and volume-dependent damaging effect on the blood vessel endothelium . It causes fibrosis inside varicose veins, occluding the lumen of the vessel, and reducing the appearance of the varicosity . It also acts as a detergent when injected into a vein, disrupting the endothelial cell layer of the blood vessel .

Molecular Mechanism

This compound works by damaging the cell lining of blood vessels, causing them to close and eventually be replaced by other types of tissue . This is achieved through its interaction with the endothelial cells of the blood vessels, leading to their damage and subsequent occlusion of the vessel .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-lasting effects. For instance, in the treatment of varicose veins, an average of 3 sclerotherapy sessions using 0.5% this compound were required to attain an 80% to 85% improvement in varicose veins .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been shown to have an embryocidal effect in rabbits when given in doses approximately equal (based on body surface area) to the human dose .

Metabolic Pathways

It is known that this compound is a non-ionic detergent sclerosing agent that adheres to and disintegrates phospholipids in cell membranes .

Transport and Distribution

It is known that when administered, this compound locally damages blood vessel endothelium .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the endothelial lining of blood vessels where it exerts its effects .

Preparation Methods

Polidocanol is synthesized through the ethoxylation of dodecanol. This process involves the reaction of dodecanol with ethylene oxide under controlled conditions to produce this compound . The industrial production of this compound typically involves the use of a catalyst to facilitate the reaction and ensure high yield and purity. The resulting product is then purified to remove any impurities, such as residual dodecanol, to meet quality standards .

Chemical Reactions Analysis

Polidocanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride . Substitution reactions often involve the replacement of the hydroxyl group with other functional groups, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5039721
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

miscible
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue.
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

3055-99-0, 9002-92-0
Record name Nonaethylene glycol monododecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polidocanol [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

33-36 °C
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Polidocanol?

A1: this compound's mechanism of action is primarily attributed to its detergent-like properties, which cause endothelial cell damage and subsequent thrombosis, leading to vessel occlusion. [, , , ]

Q2: How does this compound's mechanism differ at low concentrations compared to higher concentrations?

A2: At low concentrations, this compound molecules exist individually in solution, lacking the micellar aggregation needed for endothelial toxicity. [] This explains why lower concentrations, like 0.25%, are less effective for treating telangiectatic leg veins. [] Higher concentrations (0.5%–1%) facilitate micellar formation and are thus more clinically effective. []

Q3: Does this compound exhibit any other pharmacological activities besides its sclerosing effects?

A3: Yes, while primarily recognized for its sclerosant properties, this compound was initially developed as an anesthetic. Research also suggests it possesses antipruritic and antitussive effects. []

Q4: What is the mechanism behind this compound’s anesthetic, antipruritic, and antitussive properties?

A4: Studies have shown that at low concentrations, this compound effectively inhibits voltage-gated sodium (Na+) channels. This inhibitory effect is similar to that of clinically used local anesthetics and is thought to underlie its anesthetic, antipruritic, and antitussive activities. []

Q5: How does this compound affect fibroblast activity and vascular endothelial growth factor (VEGF) expression?

A5: Research using a rat model found that this compound significantly increases VEGF expression in the tracheal submucosa and promotes fibroblast hyperplasia. The most noticeable reactions occurred around the third and fifth days post-injection. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound, also known as hydroxypolyethoxydodecane, has a variable molecular formula and weight due to its polymeric nature. It is a mixture of monododecyl ethers of polyethylene glycol. [, ]

Q7: Is there a way to synthesize monodisperse this compound to overcome the challenges of polydispersity?

A7: Yes, researchers have developed a macrocyclic sulfate-based strategy for synthesizing monodisperse this compound, its sulfates, and methylated derivatives. This approach offers a more controlled and efficient way to produce this compound with specific chain lengths and properties, potentially leading to safer and more effective therapies. []

Q8: Are there any studies focusing on the material compatibility and stability of this compound, its catalytic properties, or computational modeling and SAR?

A8: The provided abstracts do not contain information on these aspects of this compound. Further research may be necessary to explore these areas.

Q9: Are there any specific SHE (Safety, Health, and Environment) regulations related to the use and handling of this compound?

A9: While not explicitly discussed in the provided abstracts, adherence to standard good laboratory practices and regulations concerning handling and disposal of pharmaceuticals is essential when working with this compound. Consult relevant safety data sheets and regulatory guidelines.

Q10: How is the efficacy of this compound determined in preclinical studies?

A10: In vitro studies often utilize cultured human umbilical vein endothelial cells to investigate the effects of this compound on endothelial activation, microparticle release, and apoptosis. [] Animal models, such as rabbits, are frequently employed to assess this compound's efficacy in inducing sclerotherapy, evaluating its impact on pulmonary perfusion and potential for inflammation. [, , ] These preclinical studies provide valuable insights into the safety and effectiveness of this compound before proceeding to clinical trials.

Q11: What is the evidence for this compound's efficacy in treating varicose veins compared to other sclerosants?

A11: Multiple studies have investigated this compound's effectiveness in treating varicose veins. One study found that while both this compound and Sodium Tetradecyl Sulfate effectively eradicated esophageal varices, this compound was associated with a significantly lower incidence of complications, such as esophageal ulceration, retrosternal pain, and stricture formation. [] Another study reported that this compound, particularly in foam form, demonstrated greater efficacy in achieving venous sclerosis and alleviating venous symptoms compared to liquid this compound. [] These findings suggest that this compound might offer a favorable safety and efficacy profile compared to other sclerosants.

Q12: Is there any evidence of resistance development or cross-resistance with this compound therapy?

A12: The provided abstracts do not mention any reports of resistance or cross-resistance associated with this compound. Further research is needed to determine if this is a potential concern with long-term use.

Q13: What are the common side effects associated with this compound use?

A13: While generally considered safe, this compound use can be associated with side effects. Common local side effects include hyperpigmentation, pain, matting, and hematoma formation. [, , ] Systemic reactions, although rare, can occur and include allergic reactions and visual disturbances. [, ] The incidence of these side effects can vary depending on factors such as the concentration of this compound used, the site of injection, and individual patient sensitivity. [, , , ]

Q14: How does the safety of this compound compare between liquid and foam formulations?

A14: A long-term follow-up study on this compound side effects found a higher incidence of adverse events in patients treated with this compound foam compared to liquid this compound. [] This difference may be attributed to the wider distribution and potential for micro-embolization associated with foam sclerotherapy. [, ]

Q15: What are the potential long-term consequences of this compound foam injection, particularly in the lungs?

A15: Experimental studies on rabbits have shown that this compound foam injection can lead to acute and chronic changes in pulmonary perfusion and inflammation. [, ] While these findings highlight potential risks, it's important to note that the rabbit model might not fully represent human physiology and clinical scenarios. Further research is crucial to investigate these findings in humans.

Q16: Are there any concerns about the quality and safety of compounded this compound compared to FDA-approved products?

A16: Yes, a study analyzing samples of compounded this compound revealed concerning findings regarding their quality and safety. None of the compounded samples contained the labeled concentration of this compound, and several had excessive levels of impurities. [] This inconsistency poses potential risks to patients and highlights the importance of using FDA-approved products, which undergo rigorous testing and quality control measures.

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